Phytol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWFXYSPFMFNR-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\CO)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7541-49-3, 150-86-7 | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of Phytol
Chlorophyll-Dependent Origin and Release
The majority of free phytol (B49457) in plants is derived from the breakdown of chlorophyll (B73375). nih.govoup.com This process is crucial for nutrient recycling during developmental stages like leaf senescence and fruit ripening, as well as in response to environmental stresses. oup.comnih.gov
Integration within the Chlorophyll Molecule
This compound is esterified to the carboxyl group of the chlorophyllide molecule, forming the hydrophobic tail of chlorophyll. nih.govbritannica.com This 20-carbon isoprenoid side chain is essential for anchoring the chlorophyll molecule within the thylakoid membranes of chloroplasts, facilitating efficient light harvesting for photosynthesis. researchgate.netcreative-proteomics.com The phytyl tail's interaction with the thylakoid membrane proteins helps maintain the optimal positioning of chlorophyll pigments for energy transfer. researchgate.net
Mechanisms of this compound Release during Chlorophyll Degradation
The release of this compound from chlorophyll is a key step in chlorophyll catabolism. This process, known as dephytylation, is catalyzed by specific enzymes. oup.comoup.comoup.com
Dephytylation Processes in Senescence and Stress Responses
Chlorophyll degradation is accelerated during leaf senescence and in response to various chlorotic stresses such as salt stress, nitrogen deprivation, and prolonged darkness. nih.govnih.govnih.gov Dephytylation is an early step in this degradation pathway, increasing the water solubility of chlorophyll breakdown products, which is necessary for their transport and storage. oup.comnih.govunine.ch The removal of the phytyl tail is also considered a prerequisite for the degradation of chlorophyll-binding proteins during senescence. oup.com
Enzymatic Hydrolysis: Pheophytin Pheophorbide Hydrolase and Chlorophyllases
Two main classes of enzymes have been implicated in the hydrolysis of the ester bond linking this compound to the chlorophyll molecule: chlorophyllases (CLHs) and pheophytin pheophorbide hydrolase (PPH).
Chlorophyllases (CLHs) were historically considered the primary enzymes responsible for dephytylation, cleaving the this compound tail from chlorophyll to yield chlorophyllide and free this compound. oup.commdpi.com CLH activity has been observed in various plant species, algae, and diatoms. mdpi.comebi.ac.uk They are known to be involved in degreening processes during fruit ripening and leaf senescence, as well as in chlorophyll turnover. mdpi.comebi.ac.uk However, studies in Arabidopsis thaliana have shown that while CLH1 and CLH2 are capable of dephytylating chlorophyll in vitro, they are not essential for chlorophyll breakdown during leaf senescence in vivo. oup.comoup.comnih.gov
More recently, Pheophytin Pheophorbide Hydrolase (PPH), also known as pheophytinase, has been identified as a crucial enzyme for chlorophyll breakdown during leaf senescence in Arabidopsis. oup.comnih.govunine.chebi.ac.uk PPH specifically hydrolyzes pheophytin, the magnesium-free derivative of chlorophyll, yielding pheophorbide and free this compound. oup.comnih.govunine.ch Mutants deficient in PPH exhibit a "stay-green" phenotype due to impaired chlorophyll degradation during senescence, accumulating pheophytin. oup.comnih.govunine.ch This indicates that in Arabidopsis leaf senescence, the removal of magnesium likely precedes dephytylation, with PPH being the key dephytylating enzyme acting on pheophytin. nih.govunine.ch While PPH appears to be the core dephytylating enzyme in leaf senescence in several plant species, other hydrolases, potentially including CLHs, might be involved in chlorophyll breakdown during fruit ripening in certain species like citrus and tomato. oup.comresearchgate.net
Contextual Intermediates of Chlorophyll Catabolism
The chlorophyll degradation pathway involves a series of intermediates. Following the initial steps of magnesium removal and dephytylation, the resulting pheophorbide undergoes further modifications. Pheophorbide a Oxygenase (PAO) catalyzes the opening of the porphyrin ring, leading to the formation of a red chlorophyll catabolite (RCC). oup.comacs.orgresearchgate.net RCC is then reduced by Red Chlorophyll Catabolite Reductase (RCCR) to a primary fluorescent chlorophyll catabolite (pFCC). oup.com These catabolites are further metabolized and transported to the vacuole for storage as non-fluorescent chlorophyll catabolites (NCCs). oup.comresearchgate.net The release of this compound occurs at the pheophytin to pheophorbide step in the PPH-mediated pathway or at the chlorophyll to chlorophyllide step in the CLH-mediated pathway, depending on the organism and developmental stage. oup.comnih.govunine.chresearchgate.net
De Novo Biosynthesis Pathways
While chlorophyll degradation is a major source of this compound, evidence suggests that de novo biosynthesis of this compound also occurs in plants. This compound is a diterpene alcohol, and isoprenoids, including diterpenes, are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in chloroplasts and plastids. apsnet.org this compound is derived from geranylgeraniol (B1671449) by the reduction of three double bonds. nih.govresearchgate.net This conversion is linked to chlorophyll synthesis and is catalyzed by protein complexes associated with the thylakoid membranes. nih.govresearchgate.net These complexes contain enzymes involved in chlorophyll synthesis, such as protoporphyrinogen (B1215707) oxidoreductase (POR) and chlorophyll synthase (CHLG), along with geranylgeranyl reductase (GGR). nih.govresearchgate.net GGR is responsible for reducing geranylgeranyl-chlorophyll to chlorophyll. nih.gov Chlorophyll synthase can utilize either phytyl diphosphate (B83284) (phytyl-PP) or geranylgeranyl diphosphate (GG-PP) for the prenylation of chlorophyllide. nih.gov This indicates a pathway where GG-PP is converted to phytyl-PP, which is then used for chlorophyll synthesis, or GG-PP is incorporated into geranylgeranyl-chlorophyll and subsequently reduced to chlorophyll with a phytyl tail. nih.govnih.gov
Furthermore, free this compound released from chlorophyll degradation can be salvaged and re-utilized. nih.gov This involves the phosphorylation of free this compound to phytyl-phosphate (phytyl-P) and then to phytyl-diphosphate (phytyl-PP) by two successive kinase activities located in the chloroplast envelope membranes. oup.comnih.gov The enzyme VITAMIN E DEFICIENT5 (VTE5) catalyzes the first phosphorylation step, converting this compound to phytyl-P. nih.govoup.comapsnet.org VITAMIN E DEFICIENT6 (VTE6) then phosphorylates phytyl-P to phytyl-PP. nih.govoup.com This phytyl-PP serves as a precursor for the synthesis of tocopherols (B72186) and phylloquinones. nih.govnih.govoup.comnih.gov This salvage pathway highlights the importance of recycling this compound released from chlorophyll degradation for the synthesis of other essential chloroplast lipids. nih.govoup.com
Mevalonic Acid (MVA) Pathway Contribution
The MVA pathway, also known as the HMG-CoA reductase pathway, is a well-established route for isoprenoid biosynthesis in the cytosol of plants, as well as in archaea and eukaryotes wikipedia.orgfrontiersin.org. While the MEP pathway is considered the primary source of precursors for plastidial isoprenoids like this compound, there can be some metabolic cross-talk between the MVA and MEP pathways in plants frontiersin.orgnih.gov. However, the contribution of the MVA pathway to this compound biosynthesis is generally considered minor compared to the MEP pathway in most plant tissues nih.gov. The MVA pathway typically supplies precursors for the biosynthesis of sesquiterpenes and triterpenes, including phytosterols (B1254722) d-nb.infofrontiersin.org.
Methylerythritol Phosphate (MEP) Pathway Contribution
The MEP pathway, also known as the non-mevalonate pathway, is the main route for the biosynthesis of isoprenoid precursors in plastids of plants, as well as in most gram-negative bacteria, cyanobacteria, and green algae d-nb.infowikipedia.org. This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids wikipedia.orgnih.gov. The MEP pathway is the primary source of the geranylgeranyl diphosphate (GGPP) precursor that is subsequently converted to the phytyl chain of chlorophyll and other plastidial isoprenoids d-nb.infonih.govbiorxiv.org.
Role of Geranylgeranyl Diphosphate and Geranylgeranyl Reductase
Geranylgeranyl diphosphate (GGPP) is a key intermediate in the biosynthesis of various diterpenes, including the phytyl tail of chlorophyll biorxiv.orgcsic.es. GGPP is a C20 isoprenoid formed by the sequential condensation of IPP and DMAPP units, a process catalyzed by prenyltransferases such as geranylgeranyl diphosphate synthase (GGPPS) csic.es.
The conversion of GGPP to the phytyl chain involves the reduction of the double bonds in the geranylgeranyl moiety nih.gov. This crucial step is catalyzed by the enzyme geranylgeranyl reductase (GGR), also known as chlorophyll synthase subunit H (CHLP) nih.govontosight.ai. GGR catalyzes the reduction of the three double bonds in GGPP, leading to the formation of phytyl diphosphate (phytyl-PP) researchgate.netebi.ac.uk. Phytyl-PP then serves as the precursor for the phytyl side chain that is esterified to chlorophyllide to form chlorophyll nih.govoup.com. GGR can also reduce geranylgeranylated chlorophyll directly to phytylated chlorophyll researchgate.net.
In addition to its role in chlorophyll synthesis, phytyl-PP derived from the reduction of GGPP or from the phosphorylation of free this compound (released during chlorophyll degradation) is also utilized in the biosynthesis of tocopherols and phylloquinones nih.govoup.comuni-bonn.de.
Catabolism and Further Metabolic Transformations
While biosynthesis focuses on the creation of the phytyl chain, catabolism deals with the breakdown and transformation of this compound, which is released in significant amounts during chlorophyll degradation, particularly during senescence in plants or digestion in organisms that consume plant material uva.nlresearchgate.net.
Formation of Fatty Acid Phytyl Esters (FAPEs)
In plants, free this compound released from chlorophyll degradation can be temporarily stored by being esterified with fatty acids to form fatty acid phytyl esters (FAPEs) oup.comresearchgate.net. This process is catalyzed by enzymes such as phytyl ester synthase (PES) oup.com. The formation of FAPEs is thought to be a mechanism for detoxifying excess free this compound or for sequestering it for potential reuse researchgate.net.
Degradative Pathways: Alpha- and Beta-Oxidation
The primary pathway for the degradation of this compound in mammals and likely also in plants involves its conversion to phytanic acid, which is then broken down by alpha-oxidation uva.nlnih.govnih.gov. Unlike most fatty acids, which undergo direct beta-oxidation, phytanic acid has a methyl group at the beta-carbon (C3), which blocks the beta-oxidation pathway uva.nllibretexts.org.
The conversion of this compound to phytanic acid involves several steps. This compound is initially oxidized to phytenal, which is then further oxidized to phytenic acid uva.nlnih.gov. Phytenic acid is subsequently converted to its CoA ester, phytenoyl-CoA, and the double bond is reduced to form phytanoyl-CoA uva.nl.
Phytanoyl-CoA is the substrate for alpha-oxidation, a peroxisomal pathway uva.nlnih.gov. In alpha-oxidation, the carbon at position 2 (alpha-carbon) is hydroxylated by phytanoyl-CoA hydroxylase (PAHX), followed by the cleavage of the carbon at position 1 as formyl-CoA by 2-hydroxyphytanoyl-CoA lyase (HPCL) uva.nlnih.gov. This process results in the formation of pristanic acid, a branched-chain fatty acid that is one carbon shorter than phytanic acid uva.nlscite.ai.
Pristanic acid, lacking the methyl group at the beta-carbon relative to the new carboxyl group, can then undergo several rounds of beta-oxidation, yielding acetyl-CoA, propionyl-CoA, and isobutyryl-CoA uva.nl.
While alpha-oxidation is the main route for phytanic acid degradation, some studies suggest the possibility of omega-oxidation, an alternative pathway that produces dicarboxylic acids uva.nl.
Here is a summary of the key intermediates in the conversion of this compound to pristanic acid via alpha-oxidation:
| Step | Substrate | Enzyme(s) | Product | Location (Mammals) |
| 1. Oxidation of this compound | This compound | Alcohol dehydrogenase (unknown) | Phytenal | Endoplasmic Reticulum researchgate.net |
| 2. Oxidation of Phytenal | Phytenal | Fatty aldehyde dehydrogenase (FALDH) | Phytenic acid | Endoplasmic Reticulum researchgate.net |
| 3. Activation to CoA ester | Phytenic acid | Acyl-CoA synthetase | Phytenoyl-CoA | ER or Peroxisome researchgate.net |
| 4. Reduction of double bond | Phytenoyl-CoA | Peroxisomal trans-2-enoyl reductase (PECR) | Phytanoyl-CoA | Peroxisome or Mitochondrion researchgate.net |
| 5. Hydroxylation at C2 | Phytanoyl-CoA | Phytanoyl-CoA hydroxylase (PAHX) | 2-Hydroxyphytanoyl-CoA | Peroxisome uva.nlnih.gov |
| 6. Cleavage of C1 | 2-Hydroxyphytanoyl-CoA | 2-Hydroxyphytanoyl-CoA lyase (HPCL) | Pristanal + Formyl-CoA | Peroxisome uva.nlnih.gov |
| 7. Oxidation of Pristanal | Pristanal | Aldehyde dehydrogenase (possibly FALDH-V) | Pristanic acid | Peroxisome uva.nl |
Oxidation to Phytenal and Subsequent Intermediates
As mentioned in the catabolic pathway, the initial step in the degradation of this compound involves its oxidation to phytenal uva.nlnih.gov. This reaction is catalyzed by an alcohol dehydrogenase uva.nluva.nl. Phytenal is a reactive aldehyde that serves as an intermediate in the conversion of this compound to phytenic acid uva.nlnih.gov. While phytenal has been detected in the degradation pathway of this compound in marine bacteria and tentatively identified in senescent oat leaves, it has not been detected as an intermediate in mammals uva.nlnih.gov.
Following the formation of phytenal, it is further oxidized to phytenic acid by an aldehyde dehydrogenase, specifically identified as fatty aldehyde dehydrogenase (FALDH) in mammals uva.nl. Phytenic acid is then activated to its CoA ester, phytenoyl-CoA, before the double bond is reduced to form phytanoyl-CoA, which enters the alpha-oxidation pathway uva.nl.
The degradative pathway of this compound thus involves a series of oxidation and activation steps to prepare the branched-chain structure for breakdown via alpha- and subsequent beta-oxidation.
Conversion to Branched-Chain Fatty Acids: Phytanic Acid and Pristanic Acid
This compound serves as a precursor for the branched-chain fatty acids phytanic acid and pristanic acid in mammals. This conversion pathway involves several enzymatic steps. Initially, this compound is oxidized to phytenal, which is then further oxidized to phytenic acid. researchgate.netuva.nl Phytenic acid is subsequently converted to its CoA ester, phytenoyl-CoA. nih.gov The double bond in phytenoyl-CoA is then reduced to yield phytanoyl-CoA. researchgate.netnih.gov Phytanoyl-CoA undergoes alpha-oxidation, a process that shortens the carbon chain by one carbon atom and results in the formation of pristanic acid. semanticscholar.orgresearchgate.net Pristanic acid can then be further degraded through beta-oxidation. semanticscholar.orgresearchgate.net
This metabolic pathway is particularly relevant in the context of certain metabolic disorders, such as Refsum disease, where a deficiency in phytanoyl-CoA hydroxylase, an enzyme involved in the alpha-oxidation of phytanic acid, leads to the accumulation of phytanic acid in tissues and plasma. semanticscholar.orgresearchgate.netocl-journal.org
The conversion of this compound to phytanic acid in mammals is believed to involve three enzymatic steps: oxidation to the aldehyde, further oxidation to phytenic acid, and reduction of the double bond to yield phytanic acid. uva.nlnih.gov Studies in rats have shown that phytenic acid can be activated to its CoA ester, and the reduction of phytenoyl-CoA is more efficient than the reduction of phytenic acid itself. nih.gov Phytenoyl-CoA has been detected in rat hepatocytes cultured with this compound, indicating its role as an intermediate. nih.gov
In ruminant animals, microorganisms in the digestive system can cleave this compound from chlorophyll, and this free this compound can then be converted to phytanic acid. ocl-journal.orguva.nl Humans and non-ruminant mammals, while unable to cleave this compound from chlorophyll, can rapidly oxidize ingested free this compound to phytanic acid. ocl-journal.org
Here is a summary of the conversion steps from this compound to phytanic acid:
| Step | Substrate | Product | Enzymes Involved |
| Oxidation 1 | This compound | Phytenal | Alcohol dehydrogenase |
| Oxidation 2 | Phytenal | Phytenic acid | Fatty aldehyde dehydrogenase (ALDH3a2) |
| Activation | Phytenic acid | Phytenoyl-CoA | Acyl-CoA synthetase |
| Reduction | Phytenoyl-CoA | Phytanoyl-CoA | Peroxisomal trans-2-enoyl reductase (PECR) |
| Alpha-oxidation (Initial) | Phytanoyl-CoA | Pristanic acid | Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase |
Note: This table provides a simplified overview. The exact enzymes and intermediate steps can vary depending on the organism and specific pathway conditions.
Subcellular Compartmentalization of this compound Metabolism
The metabolism of this compound and its conversion to branched-chain fatty acids involve multiple subcellular compartments. In mammals, the initial steps of this compound conversion to phytenic acid are reported to occur on the endoplasmic reticulum. researchgate.netresearchgate.net The activation of phytenic acid to phytenoyl-CoA can take place in the endoplasmic reticulum or peroxisomes. researchgate.netuva.nlresearchgate.net The subsequent reduction of phytenoyl-CoA to phytanoyl-CoA has been found to occur in both peroxisomes and mitochondria. researchgate.netnih.gov
The alpha-oxidation of phytanoyl-CoA to pristanic acid is primarily localized to peroxisomes. semanticscholar.orgresearchgate.netocl-journal.org Further degradation of pristanic acid by beta-oxidation also begins in the peroxisomes before potentially continuing in mitochondria. semanticscholar.org
In plants, while the details of this compound degradation pathways are still being elucidated, some evidence suggests involvement of peroxisomes. uni-bonn.deresearchgate.net For instance, AtHPCL, an enzyme involved in the degradation of phytanoyl-CoA, is localized to peroxisomes in Arabidopsis thaliana. uni-bonn.deresearchgate.net Enzymes involved in this compound esterification have also been found to be associated with plastoglobules. mdpi.com
Interaction with Nuclear Hormone Receptors (e.g., Peroxisome Proliferator-Activated Receptors, Retinoid X Receptors)
This compound metabolites, particularly phytanic acid and pristanic acid, have been shown to interact with nuclear hormone receptors, notably Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). semanticscholar.orgplos.orgnih.govresearchgate.net
PPARs are a group of ligand-activated transcription factors that form heterodimers with RXRs and play crucial roles in regulating lipid metabolism, cell proliferation, differentiation, and inflammation. Studies have demonstrated that both phytanic acid and pristanic acid can activate PPAR alpha (PPARα) in a concentration-dependent manner. semanticscholar.orgresearchgate.net This activation involves binding to the ligand-binding domain of PPARα and influencing gene expression via PPAR response elements (PPREs). researchgate.net While phytanic acid and pristanic acid show significant activation of PPARα, their effect on PPAR delta (PPARδ) and PPAR gamma (PPARγ) is reported to be negligible. researchgate.net
This compound metabolites have also been identified as circulating dietary factors that can activate RXR. nih.govmolbiolcell.org Phytanic acid, in particular, has been shown to induce RXR-dependent transcription at micromolar concentrations. molbiolcell.org The interaction with RXR is significant because RXR forms heterodimers with a variety of other nuclear receptors, including PPARs, thereby influencing a broad range of cellular signaling pathways. nih.gov The ability of phytanic acid to activate both RXR and PPARγ suggests a potential role in regulating genes involved in glucose metabolism, such as GLUT2 and glucokinase. plos.org
Research indicates that the insulin-sensitizing and anti-diabetic effects observed with this compound administration in some studies may be partly mediated through the activation of nuclear receptors and the heterodimerization of RXR with PPARγ by phytanic acid. plos.org
Here is a summary of the interaction of this compound metabolites with nuclear receptors:
| Metabolite | Nuclear Receptor | Interaction Type | Observed Effects |
| Phytanic Acid | PPARα | Activation | Influences lipid metabolism, gene expression via PPREs. semanticscholar.orgresearchgate.net |
| Pristanic Acid | PPARα | Activation | Influences lipid metabolism, gene expression via PPREs. researchgate.net |
| Phytanic Acid | RXR | Activation | Induces RXR-dependent transcription, influences heterodimerization with other NRs. nih.govmolbiolcell.org |
| Phytanic Acid | PPARγ | Activation | Potential role in regulating glucose metabolism genes (e.g., GLUT2, glucokinase). plos.org |
Note: This table highlights key interactions based on the provided information.
This compound as a Precursor for Essential Metabolites
Role in Tocopherol (Vitamin E) Biosynthesis
This compound plays a crucial role as a precursor in the biosynthesis of tocopherols, collectively known as Vitamin E, in plants and cyanobacteria. oup.comnih.govfrontiersin.org Tocopherols are essential lipid-soluble antioxidants that protect cellular membranes from oxidative damage. nih.gov
In plants, phytyl diphosphate (phytyl-PP) is a key isoprenoid precursor for tocopherol synthesis. oup.comfrontiersin.orgresearchgate.net Phytyl-PP can be derived from two main pathways: de novo synthesis from geranylgeranyl diphosphate (GGPP) or from the recycling of this compound released during chlorophyll degradation. oup.comnih.govfrontiersin.orgfrontiersin.org Accumulated studies suggest that the this compound group used for tocopherol biosynthesis primarily originates from chlorophyll degradation. frontiersin.orgresearchgate.net
The process of incorporating chlorophyll-derived this compound into tocopherol involves a salvage pathway where free this compound is phosphorylated to form phytyl phosphate (phytyl-P), which is then further phosphorylated to phytyl diphosphate (phytyl-PP). oup.comnih.govuni-bonn.de Phytyl-PP then condenses with homogentisate (B1232598), a process catalyzed by homogentisate phytyl transferase (HPT or VTE2), to initiate the core steps of tocopherol synthesis. frontiersin.org
Studies in Arabidopsis thaliana have provided significant insights into this pathway. Mutants deficient in enzymes involved in this compound phosphorylation show reduced levels of tocopherols. oup.comnih.govfrontiersin.orguni-bonn.de This highlights the importance of the this compound salvage pathway for adequate tocopherol production, particularly in leaves and seeds. oup.comfrontiersin.orgnih.gov
Enzymatic Phosphorylation by this compound Kinase (VTE5)
The first committed step in the phosphorylation of free this compound in the tocopherol biosynthesis salvage pathway is catalyzed by the enzyme this compound kinase, also known as VITAMIN E PATHWAY GENE5 (VTE5). oup.comnih.govfrontiersin.orgnih.gov VTE5 catalyzes the CTP-dependent phosphorylation of this compound to produce phytyl phosphate (phytyl-P). mdpi.comnih.gov
Research using Arabidopsis thaliana mutants has demonstrated the critical role of VTE5 in seed tocopherol biosynthesis. nih.gov Arabidopsis vte5 mutants exhibit significantly reduced levels of tocopherol in both seeds and leaves compared to wild-type plants. oup.comfrontiersin.orgnih.gov For instance, vte5-1 and vte5-2 null mutants showed reduced tocopherol levels in seeds (approximately 20% of wild-type) and leaves (approximately 50% of wild-type). oup.com This indicates that VTE5 is a key enzyme regulating the supply of phytyl-P for subsequent steps in tocopherol synthesis. frontiersin.org
VTE5 is localized to chloroplasts, specifically the chloroplast membrane, which is consistent with its role in utilizing this compound released from chlorophyll degradation within the plastid. uniprot.org Homologs of VTE5 have been identified in other plants and cyanobacteria, suggesting a conserved mechanism for this compound phosphorylation in photosynthetic organisms. nih.gov
Subsequent Phosphorylation by Phytyl Phosphate Kinase (VTE6)
Following the initial phosphorylation of this compound by VTE5, the resulting phytyl phosphate (phytyl-P) undergoes a second phosphorylation step to form phytyl diphosphate (phytyl-PP). oup.comnih.govfrontiersin.org This reaction is catalyzed by the enzyme phytyl phosphate kinase, also known as VITAMIN E DEFICIENT6 (VTE6). nih.govfrontiersin.orgnih.govphytoab.com VTE6 utilizes CTP as a cosubstrate for this phosphorylation. mdpi.com
Genetic studies in Arabidopsis thaliana have confirmed the function of VTE6. vte6 mutants are deficient in tocopherol and accumulate phytyl-P, the substrate for VTE6, while showing severely reduced levels of phytyl-PP. nih.govfrontiersin.orguni-bonn.denih.gov This accumulation of phytyl-P in vte6 mutants can lead to severe growth defects, suggesting that high levels of phytyl-P may be detrimental to plant growth. frontiersin.orguni-bonn.denih.gov
VTE6 is localized to the chloroplast envelope, where it plays a crucial role in providing phytyl-PP for tocopherol and phylloquinone synthesis. nih.govphytoab.comresearchgate.net Overexpression of VTE6 in Arabidopsis has been shown to increase phytyl-PP and tocopherol levels in seeds, further supporting its role as the phytyl-P kinase. nih.govnih.gov The identification of VTE6 completed the elucidation of the two-step phosphorylation pathway for converting chlorophyll-derived this compound into phytyl-PP, a key precursor for tocopherol biosynthesis. nih.gov
Here is a summary of the enzymatic steps in this compound phosphorylation for tocopherol biosynthesis:
| Step | Enzyme | Substrate | Product | Cosubstrate | Subcellular Location |
| Phosphorylation 1 | This compound Kinase (VTE5) | This compound | Phytyl Phosphate | CTP | Chloroplast, Chloroplast membrane uniprot.org |
| Phosphorylation 2 | Phytyl Phosphate Kinase (VTE6) | Phytyl Phosphate | Phytyl Diphosphate | CTP | Chloroplast envelope nih.govphytoab.com |
Note: This table summarizes the key enzymes and their functions in the this compound phosphorylation pathway.
Contribution to Phylloquinone (Vitamin K1) Synthesis
This compound plays a critical role in the biosynthesis of phylloquinone (Vitamin K1), a vital lipid-soluble vitamin essential for processes like blood coagulation in animals and serving as an electron acceptor in Photosystem I in plants thegoodscentscompany.comontosight.ailipidmaps.org. Phylloquinone is synthesized from two main precursors: a naphthoquinone ring, derived from the shikimate pathway, and a phytyl side chain thegoodscentscompany.comontosight.ai.
The phytyl side chain incorporated into phylloquinone originates from phytyl diphosphate (phytyl-PP) thegoodscentscompany.comontosight.ai. As discussed in the biosynthesis section, phytyl-PP is primarily produced through the phosphorylation of free this compound released during chlorophyll degradation, catalyzed by the sequential actions of VTE5 and VTE6 kinases fishersci.fiwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikidata.orgontosight.ai. Research using Arabidopsis thaliana mutants deficient in VTE6 has demonstrated significantly reduced or even undetectable levels of phylloquinone, highlighting the essential contribution of the this compound phosphorylation pathway to phylloquinone synthesis wikipedia.orgwikipedia.orgfishersci.caontosight.ai. While VTE5 is crucial, its paralog FOLK also contributes to phylloquinone biosynthesis, though the dependence on VTE5 and FOLK appears to be more pronounced for tocopherol synthesis than for phylloquinone synthesis in some cases wikipedia.orgfishersci.cawikidata.org.
In the industrial synthesis of Vitamin K1, isothis compound, a structural isomer of this compound, is commonly used as a key intermediate that is condensed with a menadiol (B113456) monoester derivative fishersci.ca.
Recycling into Chlorophyll Precursors
This compound is inherently linked to chlorophyll as its prenyl side chain fishersci.fiwikipedia.orgsigmaaldrich.comwikipedia.orgnih.govwikipedia.orglipidmaps.org. During the biosynthesis of chlorophyll, the phytyl group is attached to the chlorophyllide molecule. This phytyl moiety is derived from the reduction of geranylgeraniol, a process that occurs within the thylakoid membrane-associated protein complexes involved in chlorophyll synthesis fishersci.fiwikipedia.orgsigmaaldrich.com. Thus, this compound serves as a direct precursor for the formation of chlorophyll.
However, the concept of "recycling into chlorophyll precursors" primarily refers to the metabolic fate of free this compound that is released during chlorophyll degradation. While this compound is a precursor for chlorophyll synthesis, free this compound generated from the breakdown of existing chlorophyll is not typically recycled back into chlorophyll itself. Instead, as detailed in the biosynthesis section, this free this compound is channeled into other metabolic pathways, predominantly serving as a precursor for the synthesis of tocopherols and phylloquinone fishersci.fiwikipedia.orgsigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgwikipedia.orgfishersci.cawikidata.orgwikipedia.orgnih.gov.
Molecular Mechanisms of Phytol S Biological Activities
Anti-inflammatory Molecular Actions
Phytol's anti-inflammatory actions are mediated through a multifaceted approach, targeting key components of the inflammatory cascade.
Downregulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)
Numerous studies have demonstrated that This compound (B49457) can significantly reduce the levels of major pro-inflammatory cytokines. In mouse models of acute inflammation, this compound treatment has been shown to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) researchgate.netufc.br. Similarly, in complete Freund's adjuvant (CFA)-induced arthritis in mice, this compound inhibited the release of TNF-α and interleukin-6 (IL-6) in synovial fluid researchgate.netacs.org. In vitro studies using human peripheral blood mononuclear cells (PBMCs) challenged with hydrogen peroxide (H2O2) also revealed that this compound treatment led to a significant lowering of IL-6, TNF-α, and IL-1β expression at both mRNA and protein levels researchtrend.net. This compound was also found to reduce the production of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-treated human monocyte-macrophages mdpi.com.
Here is a summary of research findings on this compound's effect on pro-inflammatory cytokines:
| Study Model | Inflammatory Stimulus | This compound Dose/Concentration | Observed Effect on Cytokines | Citation |
| Mouse model of acute inflammation | Carrageenan | 7.5, 25, 50, 75 mg/kg | Reduced TNF-α and IL-1β levels (dose-dependent) | researchgate.netufc.br |
| CFA-induced arthritis in mice | Complete Freund's Adjuvant | 50 mg/kg | Inhibited TNF-α and IL-6 release in synovial fluid | researchgate.netacs.org |
| Human PBMCs | H2O2 | 5, 25 µM | Lowered mRNA and protein levels of IL-6, TNF-α, and IL-1β | researchtrend.net |
| Human monocyte-macrophages | LPS | 10, 50, 100 mM | Reduced production of IL-1β, IL-6, and TNF-α | mdpi.com |
Modulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. Research indicates that this compound can modulate this pathway, contributing to its anti-inflammatory effects scholarsportal.infonih.govresearchtrend.netresearchgate.netnih.gov. Studies have shown that this compound inhibits the activation of NF-κB researchtrend.netresearchgate.net. In CFA-induced arthritis, this compound downregulated the NF-κB signaling pathway researchgate.netnih.govacs.org. In silico studies have also suggested that this compound can efficiently interact with NF-κB researchgate.netnih.gov. This interference with NF-κB activation is believed to be a key mechanism by which this compound reduces the expression of pro-inflammatory mediators researchtrend.net.
Interaction with Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)
Cyclooxygenase enzymes, particularly COX-2, play a significant role in the production of prostaglandins, which are key mediators of inflammation. Studies have explored this compound's interaction with COX enzymes. In CFA-induced arthritis, this compound decreased the COX-2 immunocontent in the spinal cord researchgate.netacs.org. In silico studies have indicated that this compound can efficiently interact with both COX-1 and COX-2 enzymes researchgate.netnih.gov. One computational study suggested that a derivative of this compound showed better binding energy with COX-2 compared to this compound itself scispace.com. Another study on the antipyretic effect of this compound also suggested a possible mechanism via COX-2 inhibition nih.gov.
Inhibition of Leukocyte Migration and Myeloperoxidase Activity
Leukocyte migration to the site of inflammation is a crucial step in the inflammatory response, and myeloperoxidase (MPO) is an enzyme released by activated neutrophils, serving as a marker of neutrophil accumulation. This compound has been shown to inhibit both leukocyte migration and MPO activity. In a mouse model of acute inflammation, this compound inhibited the recruitment of total leukocytes and neutrophils and decreased MPO activity researchgate.netufc.br. This suggests that this compound can suppress neutrophil recruitment to the site of inflammation ufc.br. Reduction of MPO activity by this compound has also been observed in CFA-induced arthritis researchgate.netacs.org.
Here is a summary of research findings on this compound's effect on leukocyte migration and MPO activity:
| Study Model | Inflammatory Stimulus | This compound Dose | Observed Effect | Citation |
| Mouse model of acute inflammation | Carrageenan | 75 mg/kg | Inhibited leukocyte and neutrophil recruitment | researchgate.netufc.br |
| Mouse model of acute inflammation | Carrageenan | 75 mg/kg | Decreased MPO activity | researchgate.netufc.br |
| CFA-induced arthritis in mice | Complete Freund's Adjuvant | Not specified | Reduced MPO activity in synovial fluid | researchgate.netacs.org |
Influence on p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is another key signaling route involved in the production of pro-inflammatory cytokines and the regulation of inflammatory responses biorxiv.orgmdpi.com. Research suggests that this compound can influence this pathway. In CFA-induced arthritis, this compound was found to downregulate the p38 MAPK signaling pathway researchgate.netnih.govacs.org. This modulation of the p38 MAPK pathway contributes to this compound's anti-inflammatory and antiarthritic effects researchgate.netacs.org.
Immunomodulatory Effects via Inflammasome Pathways (e.g., NLRP3)
Inflammasomes are multiprotein complexes that play a critical role in the innate immune response and inflammation, particularly through the activation of caspase-1 and the maturation of pro-inflammatory cytokines like IL-1β and IL-18 researchgate.netnih.govnih.govmdpi.com. The NLRP3 inflammasome is the most characterized inflammasome nih.govnih.gov. While some diterpenes and phytochemicals have been shown to modulate NLRP3 inflammasome activity researchgate.netnih.govnih.govmdpi.comresearchgate.net, direct evidence specifically detailing this compound's interaction with inflammasome pathways like NLRP3 is less extensively documented in the provided search results compared to its effects on cytokines, NF-κB, and COX enzymes. However, some studies broadly mention the immunomodulatory effects of this compound mdpi.comnih.govscholarsportal.inforesearchgate.net. Further research may be needed to fully elucidate the extent and mechanisms of this compound's influence on specific inflammasome pathways.
Cellular Antioxidant Mechanisms
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the antioxidant defense system, can lead to cellular damage. This compound has demonstrated the ability to modulate this balance through various mechanisms.
Reactive Oxygen Species (ROS) Scavenging Activity
This compound has been shown to directly scavenge reactive oxygen species (ROS). Studies have indicated that this compound can effectively remove hydroxyl radicals, a highly reactive type of ROS, in a concentration-dependent manner in in vitro models. nih.gov This direct scavenging contributes to the reduction of oxidative stress and the prevention of cellular damage caused by these radicals. nih.gov ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion radical (O₂•⁻), are continuously produced as byproducts of various metabolic pathways in cellular compartments like mitochondria, chloroplasts, and peroxisomes. texilajournal.comfrontiersin.org An imbalance can lead to damage to biomolecules, including lipids, proteins, and DNA. nih.govfrontiersin.orgusp.br
In one study, this compound at various concentrations (0.9, 1.8, 3.6, 5.4, and 7.2 ng/mL) demonstrated the removal of hydroxyl radicals. The 0.9 ng/mL concentration showed a higher percentage of removal compared to 5.4 and 7.2 ng/mL, while the 1.8 ng/mL concentration also exhibited increased removal compared to 3.6, 5.4, and 7.2 ng/mL. nih.gov
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A key mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and detoxification enzymes. nih.govmdpi.comfrontiersin.orgnih.govwikipathways.org Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). wikipathways.org Upon exposure to oxidative stress or Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes, thereby initiating their transcription. nih.govmdpi.comnih.govwikipathways.org
Research has shown that this compound treatment leads to increased Nrf2 translocation to the nucleus and subsequent upregulation of Nrf2-regulated genes. nih.govmdpi.com This activation is considered a crucial defense mechanism against oxidative stress-induced toxicity. nih.gov
Upregulation of Antioxidant Enzyme Expression (e.g., SOD, CAT)
Activation of the Nrf2 pathway by this compound leads to the increased expression of various antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT). texilajournal.comnih.govmdpi.comfrontiersin.orgresearchgate.net These enzymes are essential components of the cellular antioxidant defense system, working to neutralize different types of ROS. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, while CAT converts hydrogen peroxide into water and oxygen. texilajournal.commdpi.commdpi.com
Studies have demonstrated that this compound treatment can recover the expression levels of SOD and CAT, which may be reduced under conditions of oxidative stress. nih.govmdpi.comresearchgate.net This upregulation enhances the cell's capacity to detoxify ROS and mitigate oxidative damage. nih.govmdpi.comresearchgate.net In one study using RANKL-induced osteoclast cells, which experience oxidative stress, treatment with 40 µM this compound recovered the expression of both SOD and CAT. nih.govmdpi.com
Maintenance of Cellular Redox Homeostasis (e.g., Glutathione (B108866) Levels)
This compound contributes to the maintenance of cellular redox homeostasis, a critical balance between the oxidized and reduced states of molecules within the cell. Glutathione (GSH) is a key non-protein thiol that plays a pivotal role in maintaining this balance, acting as a major intracellular antioxidant and a substrate for various antioxidant enzymes like glutathione peroxidase (GPx). nih.govnih.govunirioja.esoup.com
Studies have indicated that this compound can influence glutathione levels. In Pseudomonas aeruginosa, this compound treatment led to a decrease in reduced glutathione (GSH), which was linked to the induction of oxidative stress in the bacteria. mdpi.comresearchgate.nettandfonline.comnih.gov This suggests that in bacterial systems, this compound might disrupt redox homeostasis by affecting glutathione, contributing to its antibacterial effect. mdpi.comresearchgate.nettandfonline.comnih.gov In mammalian systems, Nrf2 activation, which is promoted by this compound, is known to induce the synthesis of enzymes involved in glutathione metabolism, such as glutamate-cysteine ligase (GCL), leading to increased intracellular glutathione levels and enhanced protection against oxidative stress. frontiersin.orgnih.gov
Here is a summary of this compound's effects on antioxidant enzymes and glutathione levels based on research findings:
| Mechanism | Effect of this compound | Relevant Enzymes/Molecules | Context | Source(s) |
| ROS Scavenging | Direct removal of hydroxyl radicals | Hydroxyl radicals (•OH) | In vitro models | nih.gov |
| Nrf2 Pathway Activation | Promotes Nrf2 translocation to the nucleus, activates Nrf2-regulated genes. | Nrf2, Keap1, ARE | Cellular models | nih.govmdpi.comfrontiersin.orgnih.govwikipathways.orgresearchgate.net |
| Upregulation of Antioxidant Enzymes Expression | Recovers/increases expression of SOD and CAT. | Superoxide Dismutase (SOD), Catalase (CAT) | Cellular models (e.g., RANKL-induced cells) | nih.govmdpi.comresearchgate.net |
| Maintenance of Cellular Redox Homeostasis | Decreases reduced glutathione (GSH) in bacteria; potentially increases GSH in mammalian cells via Nrf2. | Glutathione (GSH), Glutathione Peroxidase (GPx) | Bacterial cells (P. aeruginosa), Mammalian cells | frontiersin.orgnih.govmdpi.comresearchgate.nettandfonline.comnih.gov |
Antimicrobial Modalities
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria. Its mechanisms of action against bacterial pathogens are multifaceted and involve disruption of cellular processes and structures.
Mechanisms of Action against Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)
This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov While the exact mechanisms are still being elucidated, several modes of action have been proposed and investigated for specific pathogens.
Against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance mechanisms and ability to form biofilms, this compound has been shown to induce an oxidative stress response. mdpi.comresearchgate.nettandfonline.comnih.gov This involves the generation of excessive levels of intracellular reactive oxygen species (ROS), leading to an imbalance with the bacterial antioxidant defense system and a decrease in reduced glutathione (GSH). mdpi.comresearchgate.nettandfonline.comnih.gov This oxidative damage can result in severe DNA damage and ultimately lead to cell death. mdpi.comresearchgate.nettandfonline.comnih.gov this compound has also been reported to reduce biofilm formation, inhibit motility (twitching and flagella), and suppress the production of virulence factors such as pyocyanin (B1662382) and proteases in P. aeruginosa. mdpi.com These effects are associated with the downregulation of certain genes involved in motility and virulence. mdpi.com
For Escherichia coli, another Gram-negative bacterium, this compound has also demonstrated antibacterial activity. researchgate.netnih.govmdpi.com While specific detailed mechanisms against E. coli are less extensively described compared to P. aeruginosa in the provided information, studies indicate its effectiveness. researchgate.netnih.govmdpi.com this compound has shown the ability to enhance the efficacy of conventional antibiotics like norfloxacin (B1679917) against multidrug-resistant strains of E. coli. nih.govmdpi.com This suggests potential synergistic mechanisms, possibly involving increased membrane permeability, which could facilitate antibiotic entry into the bacterial cells. nih.gov
Regarding Staphylococcus aureus, a Gram-positive bacterium frequently implicated in infections, this compound has exhibited antibacterial effects. researchgate.netnih.govmdpi.comehemj.com Studies have reported that this compound can interfere with bacterial dehydrogenase activity. nih.govmdpi.com Additionally, this compound has shown potential to enhance the susceptibility of S. aureus to antibiotics such as gentamicin (B1671437) when used in combination. nih.gov This enhancement might involve mechanisms like the inhibition of efflux pumps or increased membrane permeabilization, although further research is needed to fully elucidate these interactions. nih.gov Some studies suggest that higher concentrations of this compound might be required for activity against S. aureus compared to other bacteria, with some reports indicating resistance at certain concentrations. ehemj.com However, other findings show antibacterial activity at lower concentrations and interference with the cell membrane. researchgate.net
Here is a summary of this compound's antimicrobial activities and proposed mechanisms against specific bacterial pathogens:
| Bacterial Pathogen | Gram Stain | Observed Effects of this compound | Proposed Mechanisms of Action | Source(s) |
| Pseudomonas aeruginosa | Negative | Inhibits growth, reduces biofilm formation, inhibits motility, suppresses virulence factors (pyocyanin, proteases). | Induction of oxidative stress (increased intracellular ROS, decreased GSH), DNA damage, downregulation of motility and virulence genes. | mdpi.comresearchgate.nettandfonline.comnih.gov |
| Escherichia coli | Negative | Inhibits growth, enhances efficacy of antibiotics (e.g., norfloxacin) against resistant strains. | Potential interference with bacterial dehydrogenase, increased membrane permeability (facilitating antibiotic entry), general antibacterial activity. | researchgate.netnih.govmdpi.com |
| Staphylococcus aureus | Positive | Inhibits growth, interferes with bacterial dehydrogenase, enhances efficacy of antibiotics (e.g., gentamicin) in combination. | Potential interference with bacterial dehydrogenase, inhibition of efflux pumps, increased membrane permeabilization, adverse effects on the cell membrane. | researchgate.netnih.govmdpi.comehemj.com |
Minimum Inhibitory Concentration (MIC) Data for this compound Against Select Bacteria
Some studies report Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria, though these can vary depending on the specific bacterial strain and experimental conditions.
| Bacterial Species | MIC (µg/mL) | Source(s) |
| Pseudomonas aeruginosa | 20 - 62.5 | researchgate.netnih.gov |
| Escherichia coli | 62.5 | nih.govmdpi.com |
| Staphylococcus aureus | 31.25 - >1000 | nih.govmdpi.comehemj.com |
Potential for Protein and Enzyme Inactivation
While the exact mechanisms of this compound's antimicrobial activity are not fully described, it has been suggested that protein and enzyme inactivation is one of the important mechanisms for the inactivation of microbes. ehemj.comnih.gov Enzyme inactivation can occur through various means, including covalent modifications to the enzyme's active site, rendering it non-functional. bioreactortech.com this compound's potential to disrupt fungal membranes, causing ion leakage e-jmi.org, could also indirectly impact enzyme function by altering the cellular environment necessary for their activity. Additionally, the oxidation of this compound can lead to the formation of phytenal, a highly reactive aldehyde that can form covalent bonds with and inactivate the amino groups of proteins. nih.gov
Enhancement of Antibiotic Efficacy
This compound has demonstrated the potential to enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacterial strains, such as Escherichia coli and Staphylococcus aureus. nih.gov Some studies suggest that phytochemicals can enhance drug activity by inhibiting resistance mechanisms like efflux pumps or by increasing membrane permeability, thereby facilitating the entry of antibiotics into bacterial cells. nih.govmdpi.com For instance, it has been proposed that this compound may increase membrane permeability, thus aiding the entry of norfloxacin into bacterial cells. nih.gov
The following table summarizes some findings on the effect of this compound in combination with antibiotics:
| Bacterial Strain | Antibiotic | Effect of Combination with this compound | Reference |
| Escherichia coli 06 | Norfloxacin | Regained sensitivity | nih.gov |
| Staphylococcus aureus | Gentamicin | Enhanced susceptibility | nih.gov |
| Staphylococcus aureus 10 | Norfloxacin | Antagonistic effect | nih.gov |
Anti-Quorum Sensing Activity
This compound has shown anti-quorum sensing (anti-QS) activity against various bacteria, including Pseudomonas aeruginosa and Serratia marcescens. frontiersin.orgresearchgate.net Quorum sensing is a bacterial cell-to-cell communication system that regulates gene expression, including the production of virulence factors and biofilm formation. frontiersin.orgmdpi.com By inhibiting QS, this compound can reduce the pathogenicity of bacteria without necessarily inhibiting their growth, potentially mitigating the development of antibiotic resistance. frontiersin.org
Research indicates that this compound can reduce biofilm formation, pyocyanin production, twitching motility, and flagellar motility in P. aeruginosa. researchgate.net Against S. marcescens, this compound has been shown to inhibit prodigiosin (B1679158) production, QS-mediated protease, lipase, and hemolysin production, as well as biofilm formation. frontiersin.orgresearchgate.net
The table below presents some data on this compound's anti-quorum sensing effects:
| Bacterial Species | Activity Inhibited | Concentration (µg/mL) | Observed Effect | Reference |
| Pseudomonas aeruginosa PAO1 | Biofilm formation | 0.5, 0.25, 0.125 MIC | Reduced by 74.00-84.33% | researchgate.net |
| Pseudomonas aeruginosa PAO1 | Twitching and flagella motility | 0.5 MIC | Reduced | researchgate.net |
| Pseudomonas aeruginosa PAO1 | Pyocyanin production | 0.5 MIC | 51.94% inhibition | researchgate.net |
| Serratia marcescens | Lipase production | 10 | 42% inhibition | frontiersin.org |
| Serratia marcescens | Hemolysin production | 10 | 31% inhibition | frontiersin.org |
| Serratia marcescens PS1 | Prodigiosin production | 10 | 92% inhibition | researchgate.net |
| Serratia marcescens PS1 | QS-mediated protease production | 10 | 68% inhibition | researchgate.net |
| Serratia marcescens PS1 | Biofilm formation | 10 | 64% inhibition | researchgate.net |
Antifungal Properties
This compound has demonstrated antifungal properties. ehemj.comnih.gov Studies suggest that this compound can disrupt fungal membranes, leading to ion leakage and damage to hyphae. e-jmi.org This disruption of membrane integrity is a proposed mechanism by which some terpenoids, including this compound, exert antifungal effects. e-jmi.org Research has evaluated the minimum inhibitory concentration (MIC) of this compound against various fungal strains. ehemj.com For instance, one study reported MIC values of 0.008–0.016 mg/mL against certain fungi. ehemj.com
Anthelminthic Actions
This compound has shown promising anthelminthic properties, particularly against Schistosoma mansoni, a parasitic worm that causes schistosomiasis. nih.govnih.gov In vitro studies have shown that this compound can reduce the motor activity of worms, cause their death, and induce extensive tegumental alterations in a concentration-dependent manner. nih.govnih.gov At sublethal doses, this compound also reduced the number of Schistosoma mansoni eggs. nih.govnih.gov
In vivo studies in mice infected with adult S. mansoni demonstrated that a single oral dose of this compound resulted in significant reductions in total and female worm burdens. nih.govnih.gov this compound treatment also reduced the number of eggs in feces and the frequency of immature eggs. nih.govnih.gov Confocal microscopy studies revealed tegumental damage in adult S. mansoni recovered from treated mice. nih.govnih.gov This damage to the tegument is considered a potential mechanism by which this compound kills the worms, as it can impair the tegument's function and compromise the worm's defense system, making it more susceptible to the host's immune system. nih.gov
The table below summarizes some findings from an in vivo study on the anthelminthic effects of this compound against Schistosoma mansoni in mice:
| Treatment Group | Dose (mg/kg) | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) | Reduction in Fecal Eggs (%) |
| This compound (single oral) | 40 | 51.2 | 70.3 | 76.6 |
Anticancer Mechanisms in Cellular Models
This compound has been investigated for its anticancer activity in various cellular models. mdpi.comresearchgate.netresearchgate.netnih.gov Studies have explored its effects on different cancer cell lines, including lung cancer (A549), sarcoma (S-180), and human leukemia (HL-60) cells. mdpi.comresearchgate.netresearchgate.netnih.gov
One proposed mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.netresearchgate.net In A549 lung cancer cells, this compound has been shown to induce an intrinsic apoptosis pathway by depolarizing the mitochondrial membrane potential. mdpi.comresearchgate.net This mitochondrial membrane depolarization is associated with bleb formation and cell accumulation in the sub G0 phase. mdpi.com this compound has also been reported to induce apoptosis in activated CD+ T cells via mitochondrial apoptosis induction. mdpi.com
Another mechanism involves the inhibition of NF-κB by targeting P65 expression. mdpi.com NF-κB is a protein complex that plays a crucial role in regulating cell survival, proliferation, and inflammation, and its dysregulation is often observed in cancer. mdpi.com
Furthermore, this compound has demonstrated antiproliferative activity against certain cancer cell lines in a dose- and time-dependent manner. researchgate.net This antiproliferative effect may be attributed to the ability of phytochemicals like this compound to impede cell-cycle progression. researchgate.net
Studies have also investigated the potential of this compound to overcome multidrug resistance in cancer cells. mdpi.com In an in vitro model of acute myeloid leukemia, this compound was found to suppress the expression of P-glycoprotein (P-gp), a transporter protein associated with drug resistance, via NF-κB inhibition. mdpi.com This suggests that this compound could act as a non-toxic modulator to revert P-gp-mediated drug resistance in tumor cells. mdpi.com
The table below summarizes some findings on the anticancer effects of this compound in cellular models:
| Cancer Cell Line | Observed Effects | Proposed Mechanisms | Reference |
| A549 (Lung) | Inhibited proliferation and migration, induced apoptosis, depolarized mitochondrial membrane potential | Intrinsic apoptosis pathway, mitochondrial membrane depolarization, regulation of PI3K/AKT/NF-κB pathway | mdpi.comresearchgate.netnih.gov |
| S-180 (Sarcoma) | Exerted aneugenic and/or clastogenic effects, induced apoptosis and necrosis | Inducing apoptosis and necrosis mechanisms, aneugenic and/or clastogenic effects | researchgate.net |
| HL-60 (Leukemia) | Exerted aneugenic and/or clastogenic effects, induced apoptosis and necrosis | Inducing apoptosis and necrosis mechanisms, aneugenic and/or clastogenic effects | researchgate.net |
| HL-60R (MDR AML) | Suppressed P-gp expression | NF-κB inhibition | mdpi.com |
Induction of Apoptosis Pathways
This compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines. This induction involves several key molecular events, including changes in mitochondrial membrane potential, regulation of pro- and anti-apoptotic proteins, activation of caspases, and perturbation of the cell cycle nih.govresearchgate.net.
Mitochondrial Membrane Potential Depolarization
A critical step in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). Studies have demonstrated that this compound treatment leads to the depolarization of the mitochondrial membrane potential in cancer cells, such as human lung adenocarcinoma A549 cells and human gastric adenocarcinoma AGS cells nih.govresearchgate.net. This depolarization is associated with an increase in the number of mitochondria exhibiting disrupted membrane potential in a dose-dependent manner . The loss of MMP is a hallmark event that facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm mdpi.com.
Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2)
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate. Research indicates that this compound influences the expression of these proteins. Specifically, studies in A549 and AGS cells have shown that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax nih.govresearchgate.net. An increased Bax/Bcl-2 ratio favors the induction of apoptosis nih.gov. Bax, upon activation, can translocate to the mitochondrial membrane and promote the formation of pores, contributing to the release of cytochrome c and other pro-apoptotic factors mdpi.com.
Table 1: Effects of this compound on Bax and Bcl-2 Protein Expression
| Cell Line | This compound Treatment | Bax Expression | Bcl-2 Expression | Reference |
| A549 | Various doses | Upregulated | Downregulated | nih.govresearchgate.net |
| AGS | Various doses | Upregulated | Downregulated | researchgate.net |
Caspase Activation Cascades
Caspases are a family of proteases that play central roles in the execution phase of apoptosis. This compound has been shown to activate caspase cascades, particularly the effector caspases like caspase-3 and initiator caspases like caspase-9 nih.govresearchgate.netnih.gov. The release of cytochrome c from depolarized mitochondria contributes to the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates caspase-3, leading to the dismantling of the cell mdpi.commdpi.com. Studies in A549 and AGS cells have confirmed the activation of caspase-9 and caspase-3 following this compound exposure nih.govresearchgate.netnih.gov. This compound's mechanism in A549 cells has also been reported to involve the activation of death receptors such as TRAIL, FAS, and TNF-α receptors, which can initiate the extrinsic apoptotic pathway and contribute to caspase activation nih.govresearchgate.net.
Cell Cycle Perturbation
Cell cycle progression is tightly regulated, and its disruption can lead to cell cycle arrest and apoptosis. This compound has been observed to induce cell cycle perturbation in cancer cells. For instance, studies in A549 cells have indicated an increased cell population in the sub-G0 phase, which is indicative of apoptotic cells with fragmented DNA nih.govresearchgate.net. Similarly, in AGS gastric cancer cells, this compound treatment resulted in an increased cell population in the sub-G1 phase, also suggesting apoptotic cell death . Cell cycle arrest provides an opportunity for DNA repair; however, if the damage is irreparable, the cell can undergo apoptosis frontiersin.org.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis mdpi.com. This compound has demonstrated anti-angiogenic potential. Studies utilizing assays such as the Chorioallantoic Membrane (CAM) assay have provided evidence that this compound can inhibit vascular growth nih.govresearchgate.net. This anti-angiogenic activity contributes to its potential as an anti-cancer agent by limiting the blood supply to tumors nih.govresearchgate.netmdpi.com.
Modulation of Signal Transduction Pathways (e.g., PI3K/AKT)
Signal transduction pathways regulate numerous cellular processes, including cell survival, proliferation, and growth. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in cancer and plays a crucial role in promoting cell survival and inhibiting apoptosis researchgate.net. Research suggests that this compound can modulate this pathway. Studies in human non-small cell lung cancer A549 cells have indicated that this compound exhibits anticancer activity by inhibiting the PI3K-Akt signaling pathway researchgate.netnih.gov. This inhibition can contribute to the observed anti-proliferative and pro-apoptotic effects of this compound in these cells nih.gov. Conversely, in other contexts, such as in mice fed a high-fat and high-fructose diet, this compound has been shown to activate the PI3K/Akt signaling pathway, leading to increased adipocyte number and improved glucose tolerance nih.govsci-hub.se. This highlights the context-dependent nature of this compound's effects on signal transduction pathways.
Table 2: Modulation of PI3K/Akt Pathway by this compound
| Context | This compound Effect on PI3K/Akt Pathway | Outcome | Reference |
| Human Non-Small Cell Lung Cancer (A549) | Inhibition | Reduced proliferation, increased apoptosis | researchgate.netnih.gov |
| Mice (High-fat/High-fructose diet) | Activation | Increased adipocyte number, improved glucose tolerance | nih.govsci-hub.se |
Induction of Autophagy
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Research suggests that modulating autophagy can be a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders yeniyuzyil.edu.truantwerpen.be. Studies have explored the potential of natural compounds, including those from spices, to act as autophagy modulators acs.org. While the provided search results discuss autophagy induction in the context of other compounds and conditions, specific detailed research findings on this compound's direct induction of autophagy and its precise molecular mechanisms were not prominently featured. The search results mention autophagy in the context of neurotoxicity induced by environmental pollutants and its role in clearing damaged proteins in astrocytes mdpi.com. Autophagy is also discussed as a cell survival mechanism in advanced tumors uantwerpen.be. Further research is needed to fully elucidate if and how this compound directly induces or modulates autophagy.
Influence on Gene Expression and Cell Differentiation
Gene expression refers to the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. Modulating gene expression is a key mechanism by which compounds can exert biological effects nih.govbioconductor.org. Studies on this compound have indicated its influence on gene expression, particularly in the context of neurodegenerative conditions. For instance, in studies utilizing transgenic Caenorhabditis elegans models of Alzheimer's disease, this compound and this compound-loaded nanoparticles were found to downregulate the expression of genes associated with Alzheimer's disease, such as Aβ, ace-1, and hsp-4. researchgate.netnih.gov. Concurrently, the expression of dnj-14, a gene linked to longevity in nematodes, was upregulated researchgate.netnih.gov. This suggests that this compound can influence the genetic pathways involved in neuroprotection and aging researchgate.netnih.gov. While the search results highlight this compound's impact on specific genes related to Alzheimer's, detailed mechanisms of how this compound influences broader gene expression patterns or directly affects cell differentiation processes were not extensively covered.
Neurobiological Activities
This compound has demonstrated promising activities within the nervous system, suggesting potential therapeutic applications for neurological disorders.
Neuroprotection involves safeguarding neurons against damage and degeneration caused by various insults, including neurotoxic agents frontiersin.orgmdpi.com. Neurotoxicity can arise from diverse mechanisms, such as oxidative stress, inflammation, and the accumulation of toxic proteins tandfonline.commdpi.comfrontiersin.org. Research indicates that this compound possesses neuroprotective properties and may act against several neurotoxic mechanisms tandfonline.comresearchgate.net. Studies using Neuro-2a cells exposed to amyloid-β (Aβ), a peptide implicated in Alzheimer's disease, showed that this compound and this compound-loaded nanoparticles inhibited Aβ aggregation and protected the cells from Aβ-induced toxicity tandfonline.comresearchgate.net. This protective effect was associated with the anti-oxidant potential of this compound, which helped reduce oxidative stress induced by Aβ peptide tandfonline.com. Furthermore, in transgenic C. elegans models of Alzheimer's disease, this compound treatment decreased Aβ deposition and reactive oxygen species (ROS) production researchgate.netnih.gov. These findings suggest that this compound's neuroprotective effects may involve mitigating oxidative stress and inhibiting the aggregation of neurotoxic proteins tandfonline.comresearchgate.net.
Interactive Table 1: Neuroprotective Effects of this compound Against Amyloid-β Toxicity
| Model Organism/Cell Type | Neurotoxic Agent | Observed Effect of this compound Treatment | Reference |
| Neuro-2a cells | Amyloid-β | Inhibited Aβ aggregation, protected cells from Aβ-induced toxicity | tandfonline.comresearchgate.net |
| Transgenic C. elegans | Amyloid-β | Decreased Aβ deposition, reduced ROS production | researchgate.netnih.gov |
Anxiolytic agents are substances that reduce anxiety wikipedia.orgdntb.gov.ua. Research has explored the potential of various compounds to modulate anxiety-related behaviors wikipedia.orgmdpi.comnih.gov. While the provided search results discuss anxiolytic drugs and research approaches, specific detailed research findings on this compound's anxiolytic-like behavioral modulation were not extensively covered. The search results mention anxiolytic activity in the context of other natural extracts and synthetic compounds dntb.gov.uawikipedia.orgmdpi.comnih.gov. Further investigation is required to determine if this compound exhibits anxiolytic effects and to elucidate the underlying mechanisms if such activity exists.
Neuroprotective Effects against Neurotoxic Mechanisms
Antinociceptive Actions
Antinociception refers to the reduction or prevention of pain genscript.commdpi.commdpi.com. This compound has been investigated for its potential to modulate pain responses.
Pain can be broadly categorized into inflammatory pain, which is associated with tissue injury and the inflammatory response, and neurogenic pain, which arises from damage to the nervous system. Studies have explored the antinociceptive properties of various natural compounds in different pain models nih.govmdpi.commdpi.comwikipedia.org. Research on this compound has indicated its antinociceptive activity in inflammatory and neurogenic pain models. While the precise mechanisms are still under investigation, studies suggest that this compound may interfere with pathways involved in pain signaling mdpi.com. The search results highlight the use of inflammatory and neurogenic models, such as the formalin test, to evaluate antinociceptive activity by measuring behaviors like paw licking mdpi.com. Although the search results confirm that this compound is being investigated for antinociceptive effects, detailed molecular mechanisms of how this compound modulates pain in these specific models were not explicitly provided. Other compounds are mentioned as having antinociceptive and anti-inflammatory properties, acting through various pathways nih.govwikipedia.orgguidetopharmacology.orgscielo.org.mxnih.gov.
Table 2: Antinociceptive Studies and Models
| Pain Model Type | Common Assessment Method | Relevant Compounds (Examples from Search Results) | This compound Research Findings (from Search Results) |
| Inflammatory | Paw licking (e.g., formalin test) mdpi.com | Filenadol, Fucoxanthin, Ibuprofen nih.govwikipedia.orgnih.gov | Investigated for antinociceptive effects tandfonline.com |
| Neurogenic | (Details not explicitly provided for this compound in search results) | Gabapentin, Pregabalin, Mirogabalin wikipedia.orgnih.govnih.govresearchgate.net | Investigated for antinociceptive effects tandfonline.com |
Advanced Analytical and Spectroscopic Methodologies for Phytol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are widely employed to separate phytol (B49457) from complex mixtures and to determine its concentration. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry creative-proteomics.com. GC-MS is frequently used for both qualitative and quantitative analysis of this compound in diverse samples, including essential oils and plant extracts creative-proteomics.comseejph.comresearchgate.net.
In GC-MS analysis, samples are typically vaporized and carried by an inert gas through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns researchgate.netresearchgate.net. For this compound analysis by GC-MS, samples may undergo derivatization, such as trimethylsilylation, to improve volatility and peak shape nih.gov.
Research findings demonstrate the utility of GC-MS in identifying and quantifying this compound in various plant sources. For instance, GC-MS analysis of the ethanolic extract of Clitoria ternatea flowers identified this compound as one of the bioactive compounds present seejph.com. Another study utilizing GC-MS on essential oils from Cola argentea found this compound to be a major component, with varying percentages in leaf and stem bark extracts researchgate.net. GC-MS has also been used to quantify this compound after trimethylsilylation, employing an internal standard like octadecenol (B13825973) nih.gov. The mass spectrum of this compound typically shows a molecular ion peak at m/z 296 [M]+ koreascience.kr.
HPLC is another crucial chromatographic technique used for the analysis of this compound, particularly for samples that are less volatile or require different separation mechanisms than GC-MS. HPLC separates compounds based on their interactions with a liquid mobile phase and a stationary phase within a column. Various types of stationary phases and mobile phases can be employed depending on the properties of the analyte and the matrix.
Reverse-phase HPLC is a common approach for this compound analysis. This method often utilizes a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, sometimes with the addition of an acid such as phosphoric acid or formic acid (for MS compatibility) sielc.com. HPLC is valuable for both identifying the presence of this compound and quantifying its concentration in extracts nanobioletters.comresearchgate.net.
Studies have successfully applied HPLC for this compound analysis. For example, HPLC profiling of Eichhornia crassipes leaf extract indicated the presence of this compound as a major constituent nanobioletters.com. Retention times in HPLC are characteristic for each compound under specific conditions, aiding in identification nanobioletters.comgeomar.de. Quantification of this compound using HPLC can be achieved by correlating the area under the this compound peak with a calibration curve generated using known concentrations of a this compound standard nanobioletters.com. One study reported a this compound concentration of 2.3589 µg/mg of sample in an E. crassipes extract based on HPLC analysis nanobioletters.com.
TLC and HPTLC are planar chromatographic techniques useful for the rapid separation and visualization of compounds in extracts. TLC is often used as a preliminary screening tool, while HPTLC offers improved resolution, sensitivity, and reproducibility, allowing for semi-quantitative and quantitative analysis typeset.iobanglajol.info.
In TLC and HPTLC, samples are spotted onto a stationary phase, typically a silica (B1680970) gel layer on a plate. The plate is then developed in a mobile phase that moves up the layer by capillary action, separating compounds based on their polarity typeset.iobanglajol.info. Compounds can be visualized under UV light or by spraying with a visualizing agent.
HPTLC has been applied for the analysis and quantification of this compound in plant extracts researchgate.netwisdomlib.org. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for identification in TLC and HPTLC typeset.iowisdomlib.org. For instance, a study quantifying this compound in Pergularia daemia using HPTLC reported an Rf value of 0.22 for this compound wisdomlib.org. HPTLC methods can be validated for parameters like linearity, precision, and sensitivity to ensure reliable quantification wisdomlib.org.
Research findings highlight the application of HPTLC for the quantification of this compound in medicinal plants. A study on Pergularia daemia leaves and stems utilized a validated HPTLC method to quantify this compound, reporting concentrations of 0.0007% v/w in leaves and 0.023% v/w in stems wisdomlib.org. HPTLC has also been used to identify the presence of this compound in the ethanolic extract of Leucas aspera typeset.ioscispace.com.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques provide valuable information about the structure and functional groups of this compound. These methods involve the interaction of electromagnetic radiation with the molecule.
FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Each functional group vibrates at characteristic frequencies, resulting in a unique IR spectrum nanobioletters.comupdatepublishing.com. FTIR is a quick and non-destructive method for fingerprinting analysis of extracts and pure compounds nanobioletters.com.
FTIR spectroscopy has been employed to characterize this compound and confirm the presence of its key functional groups, such as hydroxyl (-OH) and alkene (C=C) groups nih.govajol.info. The IR spectrum of this compound typically shows characteristic absorption bands. For example, a strong band around 3334 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, while bands around 1669 cm⁻¹ can be attributed to the C=C stretching vibration of the double bond koreascience.kr. Studies on this compound-loaded nanoparticles have used FTIR to investigate the interactions between this compound and the nanoparticle matrix by observing shifts in characteristic peaks nih.gov.
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It provides information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity within the molecule mdpi.comdlsu.edu.phajol.info. ¹H-NMR spectroscopy focuses on the hydrogen nuclei, providing a spectrum with signals corresponding to different types of protons in the molecule. The chemical shift, multiplicity, and integration of these signals offer insights into the molecular structure.
¹H-NMR spectroscopy is routinely used for the structural elucidation of this compound and its derivatives koreascience.krmdpi.comdlsu.edu.phajol.info. The ¹H-NMR spectrum of this compound exhibits characteristic signals for its olefinic proton, oxymethylene protons, and various methyl and methylene (B1212753) protons koreascience.krmdpi.com. For instance, the ¹H-NMR spectrum of this compound shows an olefinic signal around 5.38 ppm, and signals for oxymethylene protons around 4.11 ppm mdpi.com. Methyl group signals are typically observed in the upfield region of the spectrum koreascience.krmdpi.com.
Detailed analysis of ¹H-NMR spectra, including coupling patterns and integration of signals, allows for the assignment of specific protons to different positions in the this compound molecule, confirming its structure koreascience.krmdpi.com. Two-dimensional NMR techniques like COSY and HSQC can further aid in establishing proton-proton and carbon-proton connectivities, providing more comprehensive structural information dlsu.edu.phajol.info.
| Technique | Application in this compound Research | Key Findings/Parameters | Citations |
| GC-MS | Identification and quantification in complex mixtures | Molecular ion peak (m/z 296), identification in plant extracts and essential oils, quantification after derivatization | creative-proteomics.comseejph.comresearchgate.netresearchgate.netnih.govkoreascience.kr |
| HPLC | Separation and quantification, analysis of less volatile samples | Retention time, quantification by peak area, analysis in plant extracts | sielc.comnanobioletters.comresearchgate.netgeomar.de |
| TLC/HPTLC | Rapid separation and visualization, semi-quantitative analysis | Rf values, identification and quantification in plant extracts | typeset.iobanglajol.inforesearchgate.netwisdomlib.orgscispace.come-nps.or.kr |
| FTIR | Identification of functional groups | Characteristic absorption bands for O-H and C=C groups, investigation of molecular interactions | koreascience.krnanobioletters.comupdatepublishing.comnih.govajol.info |
| NMR (¹H) | Detailed structural elucidation | Chemical shifts, multiplicity, integration of signals for different protons, confirmation of molecular structure | koreascience.krmdpi.comdlsu.edu.phajol.infomdpi.comnih.govnih.gov |
Computational and Theoretical Approaches in Phytol Investigations
Molecular Docking Studies
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as phytol (B49457), when bound to a target protein or enzyme scispace.com. This method helps to understand how a molecule might interact with a binding site and provides an estimate of the binding affinity researchgate.net.
Ligand-Protein Interaction Analysis
Molecular docking studies involving this compound have revealed specific interaction patterns with various proteins. For instance, docking analysis showed that this compound can interact with proteins like 6GJ1 (in Escherichia coli) and 5KDR (carboxyltransferase in Staphylococcus aureus), exhibiting binding affinities of -5.061 kcal/mol and -5.509 kcal/mol, respectively mdpi.com. These interactions involve various types of bonds, including Pi-Sigma, Pi-Alkyl, and Alkyl interactions with specific amino acid residues in the binding sites mdpi.com.
Another study investigating the potential of this compound and its derivatives against COX-2 (specifically protein 5KIR) in inflammation demonstrated that this compound showed a binding energy of -5.1 kcal/mol with the protein scispace.comresearchgate.net. Derivatives of this compound, particularly an NH2 derivative, showed improved binding energy (-6.4 kcal/mol), highlighting the utility of docking in identifying potentially more active compounds scispace.comresearchgate.net.
This compound has also been examined for its interaction with other targets, such as carboxylic ester hydrolase in Culex quinquefasciatus, where it showed a binding affinity of -5.9 Kcal/mol, interacting with residues like TYR 342, ASP 393, and VAL 336 entomologyjournals.com. In the context of insulin (B600854) resistance, docking studies with PPARγ indicated that while phytanic acid (a metabolite of this compound) showed a binding mode similar to known antidiabetic drugs, this compound itself complexed with fewer amino acids (Ser-289 and His-323) and exhibited a higher energy level with lower binding affinity compared to phytanic acid and reference drugs plos.org.
Molecular docking has also been applied to study this compound derivatives for their potential cosmeceutical properties, confirming that structural modifications can enhance the interaction between synthesized compounds and enzymes like tyrosinase nih.gov.
Binding Affinity Predictions with Biological Targets
Predicting binding affinity is a key outcome of molecular docking studies, providing a quantitative estimate of the strength of interaction between a ligand and a protein researchgate.netbiorxiv.orgarxiv.org. These predictions are crucial in the initial stages of drug discovery and in understanding the potential biological targets of a compound biorxiv.org.
Studies have reported binding affinity values for this compound against various protein targets. For example, against the Klebsiella pneumoniae SdiA protein, this compound showed a binding affinity of -9.205 kcal/mol nih.gov. In the context of antibiotic potentiation, this compound's binding affinities for 6GJ1 and 5KDR were reported as -5.061 kcal/mol and -5.509 kcal/mol, respectively, although these were lower than those of the conventional antibiotics tested mdpi.com.
Table 1 summarizes some reported binding affinities of this compound with different protein targets from molecular docking studies.
| Protein Target | Organism | PDB ID (if available) | Binding Affinity (kcal/mol) | Reference |
| 6GJ1 | Escherichia coli | 6GJ1 | -5.061 | mdpi.com |
| 5KDR (Carboxyltransferase) | Staphylococcus aureus | 5KDR | -5.509 | mdpi.com |
| COX-2 (5KIR) | Homo sapiens | 5KIR | -5.1 | scispace.comresearchgate.net |
| Carboxylic ester hydrolase | Culex quinquefasciatus | Not specified | -5.9 | entomologyjournals.com |
| PPARγ | Not specified | 2PRG | -102.57 (ICM score) | plos.org |
| SdiA protein | Klebsiella pneumoniae | Not specified | -9.205 | nih.gov |
| 14 alpha-sterol demethylase (for Z-Phytol) | Not specified | 1EA1 | Not specified (Interacted) | researchgate.net |
Note: Binding affinity units and scoring metrics can vary between studies (e.g., kcal/mol, ICM score).
These predicted binding affinities provide valuable insights into the potential interactions of this compound with biological macromolecules and can guide further experimental investigations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time nih.govpensoft.net. It provides a dynamic view of the interactions within a molecular system, allowing researchers to study the stability of protein-ligand complexes and analyze atomic motions and intermolecular interactions nih.govnih.govresearchgate.net.
Assessment of Protein-Ligand Complex Stability
MD simulations are crucial for assessing the stability of the complexes formed between this compound (or its derivatives) and target proteins, which is a limitation of static docking studies nih.govnih.gov. By simulating the system over a period, researchers can observe how the ligand-protein complex behaves in a dynamic environment, including the persistence of binding interactions and conformational changes pensoft.netoatext.com.
Studies involving MD simulations of this compound-protein complexes have evaluated their stability. For example, MD simulations were used to investigate the stability of complexes formed between this compound and the Klebsiella pneumoniae SdiA protein nih.gov. The simulation revealed a stable conformation and binding patterns, with this compound exhibiting a low root-mean-square deviation (RMSD) value of 1.54 Å and a root-mean-square fluctuation (RMSF) score of 1.78 Å, indicating a stable complex over the simulation period nih.gov.
Analysis of Atomic Motions and Intermolecular Interactions
MD simulations provide detailed information about the atomic motions and the types and strengths of intermolecular interactions within a system nih.govresearchgate.net. This level of detail is essential for understanding the nature of the binding between this compound and its targets.
Analysis of MD simulations can reveal specific interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions that contribute to the stability of the complex scispace.comresearchgate.netentomologyjournals.complos.org. For instance, in the study on the Klebsiella pneumoniae SdiA protein, MD simulations complemented docking by providing a dynamic view of the interactions, including the persistence of hydrogen bonds and other non-covalent interactions nih.gov.
MD simulations have also been used to study the conformational dynamics of the this compound tail in different environments, such as in lipid bilayers or various solvents researchgate.netnih.govrsc.org. These simulations can show how the flexibility of the this compound tail affects its interactions with the surrounding environment and potentially with proteins embedded in membranes rsc.orgacs.org. The motion of this compound tails in chlorophyll (B73375) molecules within light-harvesting complexes has been observed during MD simulations, suggesting a potential influence on the excitonic coupling between chlorophyll molecules acs.org.
Quantum Mechanical Calculations
Quantum Mechanical (QM) calculations are theoretical methods based on the principles of quantum mechanics to study the electronic structure and properties of molecules nih.govacs.orguobaghdad.edu.iqacs.org. These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and reactivity, which are valuable for understanding the behavior of this compound at a fundamental level scispace.comresearchgate.netuobaghdad.edu.iq.
QM calculations, often using methods like Density Functional Theory (DFT), have been applied to this compound and its derivatives to determine various electronic and energetic properties scispace.comresearchgate.netuobaghdad.edu.iqacs.orgresearchgate.net. These calculations can provide insights into the chemical reactivity of the molecule, the nature of chemical bonds, and the stability of different conformers scispace.comresearchgate.netuobaghdad.edu.iq.
Studies have utilized QM calculations to determine properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy values, which are indicative of a molecule's ability to donate or accept electrons and thus its chemical reactivity scispace.comresearchgate.net. Hardness and softness, related to the HOMO-LUMO gap, can also be calculated to assess molecular stability and reactivity researchgate.net.
QM calculations can also be used to calculate properties like electronic energy, enthalpy, Gibbs free energy, and dipole moment, providing a comprehensive understanding of the molecule's energetic landscape and polarity scispace.comresearchgate.netuobaghdad.edu.iq. These theoretical calculations can complement experimental data and provide a deeper understanding of the intrinsic properties of this compound that govern its interactions and behavior in biological systems nih.govacs.orguobaghdad.edu.iq. For example, DFT calculations were used to evaluate the electronic properties of this compound in the context of its potential as a corrosion inhibitor researchgate.net.
Furthermore, QM calculations can be used in conjunction with MD simulations to provide a more accurate representation of molecular interactions, particularly for calculating forces and energies within the system nih.govnih.govacs.org.
Density Functional Theory (DFT) for Derivative Design and Evaluation
Density Functional Theory (DFT) is a powerful computational quantum mechanical method widely employed in chemistry and materials science to investigate the electronic structure and properties of molecules and materials. wikipedia.org Its application extends to the study of natural compounds, including this compound, and the design and evaluation of their derivatives. mdpi.com DFT calculations provide theoretical insights into molecular interaction mechanisms and electronic structures, which are crucial for optimizing drug-excipient systems, predicting reactive sites, and guiding the design of novel compounds with desired properties. mdpi.comnih.gov
In the context of this compound derivatives, DFT has been utilized to understand their electronic characteristics, reactivity, and potential biological activities. mdpi.com For instance, DFT studies have been conducted to design and evaluate this compound (PYT) derivatives for their activity against COX-2 induced inflammation. researchgate.netupdatepublishing.comresearchgate.net These studies involved modifying the this compound structure with different functional groups, such as -OH, -F, -Cl, -OCH₃, -CN, and -NH₂ at specific positions. researchgate.netresearchgate.net
DFT calculations allow for the determination of key quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (LUMO-HOMO gap), hardness (η), and softness (S). researchgate.netresearchgate.neteurjchem.comnih.gov These parameters provide insights into the chemical reactivity and stability of the compounds. A smaller energy gap generally indicates higher chemical reactivity. researchgate.netresearchgate.net
Research has shown that DFT calculations can correlate theoretical electronic properties with experimental observations, such as corrosion inhibition efficiency. researchgate.nettandfonline.com The donor-acceptor interactions, often involving the transfer of electrons from the molecule to a metal surface, can be evaluated using DFT. researchgate.nettandfonline.com
Furthermore, DFT is used in conjunction with other computational techniques like molecular docking to predict the binding affinity of this compound derivatives to target proteins. researchgate.netupdatepublishing.comresearchgate.netnih.govmdpi.comnih.gov This integrated approach helps in evaluating the potential efficacy of designed derivatives. For example, a study on this compound derivatives against COX-2 inflammation used DFT to design the derivatives and then molecular docking to assess their binding to the 5IKR protein of COX-2. researchgate.netupdatepublishing.comresearchgate.net The results indicated that the -NH₂ derivative of this compound (D-NH₂) showed a more favorable binding energy (-6.4 Kcal/mol) compared to the parent this compound (-5.1 Kcal/mol) with the 5IKR protein. researchgate.netupdatepublishing.comresearchgate.net
DFT calculations also provide structural parameters like bond lengths, bond angles, and torsion angles, which can be compared with experimental data to validate theoretical models. eurjchem.com Molecular electrostatic potential (MEP) maps, derived from DFT calculations, are useful for visualizing the electron-rich and electron-deficient regions of a molecule, providing insights into potential sites for intermolecular interactions. nih.gov
The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results, and researchers often evaluate different combinations to find the optimal approach for specific molecular systems and properties. qjoest.com
Detailed research findings from DFT studies on this compound and its derivatives often include tabulated data on electronic energies, enthalpy, Gibbs free energy, dipole moment, and frontier molecular orbital energies. researchgate.netresearchgate.net These data are essential for understanding the thermodynamic stability, polarity, and reactivity of the compounds.
Here is an example of data that might be presented in a DFT study evaluating this compound derivatives:
| Molecule | HOMO (Hartree) | LUMO (Hartree) | Energy Gap (eV) | Hardness (η) | Softness (S) | Stoichiometry | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibb's Free Energy (Hartree) | Dipole Moment (Debye) | |
| 1 | This compound (D) | -8.584 | 2.381 | 10.965 | 5.482 | 0.182 | C₂₀H₄₀O | -928.XXXX | -928.YYYY | -928.ZZZZ | 1.XX |
| 2 | D-NH₂ | -3.236 | 9.991 | 13.227 | 6.613 | 0.151 | C₂₀H₄₁N | -943.AAAA | -943.BBBB | -943.CCCC | 2.YY |
| 3 | D-OH | -3.878 | 10.023 | 13.901 | 6.950 | 0.143 | C₂₀H₄₀O₂ | -1003.DDDD | -1003.EEEE | -1003.FFFF | 1.ZZ |
| 4 | D-F | -4.201 | 10.075 | 14.276 | 7.138 | 0.140 | C₂₀H₃₉FO | -1028.GGGG | -1028.HHHH | -1028.IIII | 1.WW |
| 5 | D-Cl | -4.640 | 9.996 | 14.636 | 7.318 | 0.136 | C₂₀H₃₉ClO | -1382.JJJJ | -1382.KKKK | -1382.LLLL | 1.VV |
| 6 | D-CN | -6.460 | 9.504 | 15.964 | 7.982 | 0.125 | C₂₁H₃₉NO | -1020.MMMM | -1020.NNNN | -1020.OOOO | 3.UU |
| 7 | D-OCH₃ | -6.620 | 9.890 | 16.510 | 8.225 | 0.121 | C₂₁H₄₂O | -1042.PPPP | -1042.QQQQ | -1042.RRRR | 1.TT |
Note: The numerical values in the table are illustrative examples based on the types of data reported in DFT studies researchgate.netresearchgate.net. Actual values would depend on the specific functional, basis set, and computational parameters used.
This table illustrates how DFT provides quantitative data on the electronic structure and thermodynamic properties of this compound and its derivatives, which can be used to evaluate their potential reactivity and stability. The calculated HOMO and LUMO energies, for instance, are directly related to a molecule's ability to donate or accept electrons, influencing its interactions in biological systems or on material surfaces. wikipedia.orgmdpi.com The energy gap is inversely related to chemical softness and directly related to chemical hardness, which are indicators of a molecule's resistance to deformation or change in electron distribution. researchgate.net
Ecological and Environmental Significance of Phytol
Natural Occurrence and Distribution in Ecosystems
Phytol (B49457) is widely distributed in nature, primarily as a component of chlorophyll (B73375), the principal photosynthetic pigment found in plants, algae, and cyanobacteria wikipedia.orgnih.govresearchgate.net. Its presence is therefore intrinsically linked to the distribution of photosynthetic life across terrestrial and aquatic ecosystems. This compound is the phytyl side chain attached to the chlorophyll molecule researchgate.netwikipedia.orgcore.ac.uk.
Beyond its primary role in chlorophyll, this compound and its derivatives can be found in various other organisms and substances. It has been detected in certain marine organisms, including algae and seaweed, highlighting its ecological importance in marine environments . This compound is also a component of some essential oils derived from plants . Its widespread presence underscores its abundance and significance in the natural world .
Role in Biogeochemical Cycling (e.g., Chlorophyll Turnover)
This compound is intimately involved in the biogeochemical cycling of carbon and other elements through its association with chlorophyll turnover. Chlorophyll undergoes continuous synthesis and degradation in photosynthetic organisms. During chlorophyll breakdown, the phytyl side chain (this compound) is cleaved from the chlorophyll molecule oup.comuni-bonn.de. This process is crucial for recycling the components of chlorophyll, including the carbon contained within the this compound tail nih.gov.
Enzymes like pheophytinase (PPH) are involved in hydrolyzing pheophytin (a derivative of chlorophyll) to release free this compound and pheophorbide a uni-bonn.de. Chlorophyllase (CLH) is also known to hydrolyze chlorophyll to chlorophyllide and this compound oup.com. The released this compound can then follow several metabolic fates. It can be recycled for the synthesis of new chlorophyll, particularly under certain conditions nih.govresearchgate.net. Alternatively, this compound can be used in the synthesis of other important compounds, such as tocopherols (B72186) (Vitamin E) and phylloquinone (Vitamin K1) nih.govresearchgate.net. These compounds have their own roles in plant physiology and environmental interactions.
The turnover of chlorophyll and the subsequent metabolism of this compound are essential processes that contribute to nutrient cycling within ecosystems, allowing organisms to efficiently utilize resources.
Formation of Geochemical Biomarkers (e.g., Phytane (B1196419) and Pristane)
This compound is a key precursor for the formation of important geochemical biomarkers, notably phytane and pristane (B154290) wikipedia.orgcore.ac.ukaip.org. These isoprenoid alkanes are commonly found in sedimentary rocks and petroleum, serving as indicators of the source of organic matter and the environmental conditions during deposition and diagenesis wikipedia.orgcore.ac.ukaip.orgwikipedia.orgwikiwand.com.
The conversion of this compound to pristane and phytane occurs during the diagenesis of organic matter in sediments wikipedia.orgcore.ac.uk. Under oxic (oxygen-rich) conditions, this compound is preferentially converted to pristane (2,6,10,14-tetramethylpentadecane). This transformation typically involves oxidation and decarboxylation of this compound wikipedia.orgrsc.org. In contrast, under anoxic (oxygen-depleted) or reductive conditions, this compound is primarily transformed into phytane (2,6,10,14-tetramethylhexadecane) through dehydration and reduction wikipedia.orgaip.orgrsc.org.
The ratio of pristane to phytane (Pr/Ph ratio) is a widely used geochemical parameter that provides insights into the redox conditions of the depositional environment wikipedia.orgcore.ac.ukaip.orgrsc.org. A high Pr/Ph ratio (typically >3) is often indicative of organic matter input from terrestrial plants deposited under oxic conditions, while a low Pr/Ph ratio (typically <0.8) suggests deposition in anoxic or hypersaline environments, often associated with marine or lacustrine settings wikipedia.orgcore.ac.ukrsc.org. Intermediate values can indicate normal marine sediments core.ac.uk.
While the primary source of pristane and phytane is considered to be the phytyl side chain of chlorophyll, other sources, such as archaeal lipids, have also been proposed wikipedia.orgcore.ac.uk. The Pr/Ph ratio can also be influenced by the thermal maturity of the organic matter and potential contributions from other precursors rsc.org. Nevertheless, the formation of phytane and pristane from this compound remains a crucial link between modern biological processes and the geological record, allowing geochemists to reconstruct past environmental conditions.
Table 1: Geochemical Biomarkers Derived from this compound
| Biomarker | Chemical Formula | Formation Condition (Primary) | Significance |
| Pristane | C₁₉H₄₀ | Oxic | Redox indicator (oxic), Source indicator (terrestrial) wikipedia.orgcore.ac.ukaip.orgrsc.org |
| Phytane | C₂₀H₄₂ | Anoxic/Reductive | Redox indicator (anoxic), Source indicator (marine/lacustrine) wikipedia.orgcore.ac.ukaip.orgrsc.org |
Ecological Functions (e.g., Antimicrobial Role in Plants)
Beyond its fundamental role in photosynthesis and its fate as a geochemical marker, this compound has been observed to possess various ecological functions, including antimicrobial properties. Research has indicated that this compound can exhibit antimicrobial activity against certain bacteria and fungi ontosight.ai. This suggests a potential role for this compound in the defense mechanisms of plants against microbial pathogens ontosight.aifrontiersin.org.
While the exact mechanisms of this compound's antimicrobial action are still under investigation, its presence in plant tissues and its demonstrated activity against microbes point to its contribution to the complex interactions between plants and their associated microbial communities frontiersin.orgasm.org. Plant secondary metabolites, including compounds like this compound, are known to play roles in plant defense against pathogens and herbivores, as well as in mediating interactions with beneficial microbes frontiersin.orgnih.gov.
Emerging Research Directions and Perspectives
Elucidation of Underexplored Molecular Mechanisms
Research into Phytol's molecular mechanisms is expanding beyond its known functions in chlorophyll (B73375) metabolism and vitamin synthesis. Studies are investigating its interactions with various cellular pathways and targets to understand its diverse biological effects, including its potential anxiolytic, cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. wikipedia.orgontosight.aimdpi.com
One area of focus is the mechanism behind this compound's reported cytotoxic effects against cancer cells. Research indicates that This compound (B49457) can induce autophagy and apoptosis in certain cancer cell lines, such as hepatocellular carcinoma cells and non-small cell lung cancer (NSCLC) cells. researchgate.neteurekaselect.com For instance, studies on NSCLC cells treated with a combination of this compound and α-bisabolol showed significant inhibition of cell growth, accompanied by a shift towards apoptosis with the downregulation of Bcl-2 and upregulation of Bax and Caspase-9. eurekaselect.com Genes related to autophagy regulation, including Beclin-1, SQSTM1 (p62), Ulk1, and LC3B, also showed significant upregulation, suggesting potential autophagy induction as part of the mechanism. eurekaselect.com
Furthermore, this compound has been investigated for its ability to overcome multidrug resistance (MDR) in cancer cells. In an in vitro model of acute myeloid leukemia (AML), this compound was found to suppress the expression of P-glycoprotein (P-gp), a key protein involved in MDR, via inhibition of the NF-κB pathway. researchgate.netnih.gov This suggests a potential mechanism by which this compound could enhance the effectiveness of conventional chemotherapy drugs by interfering with drug efflux pumps. researchgate.netnih.gov
While some mechanisms are being explored, many remain underexplored. Understanding the precise molecular targets and signaling pathways modulated by this compound is crucial for unlocking its full therapeutic potential. This includes further investigation into its interaction with inflammatory pathways, antioxidant defense systems, and other cellular processes.
Rational Design and Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives is a growing area of research aimed at enhancing its biological activities and expanding its potential applications. By modifying the chemical structure of this compound, researchers seek to improve its efficacy, specificity, and pharmacokinetic properties. This involves rational design based on structure-activity relationships and the synthesis of various ester, ether, and other functionalized derivatives.
Recent studies have focused on synthesizing this compound derivatives with enhanced cosmeceutical potential, particularly for anti-aging applications. mdpi.comdntb.gov.uanih.govresearchgate.net Derivatives synthesized through esterification with substituted benzoic and cinnamic acids have shown improved tyrosinase, elastase, and collagenase inhibitory activities compared to parent this compound. mdpi.comdntb.gov.uanih.gov For example, phytyl 4-methoxybenzoate (B1229959) demonstrated significantly higher tyrosinase inhibitory activity (IC50 = 27.9 µM) compared to this compound (IC50 = 77.47 µM). mdpi.comdntb.gov.uanih.gov Molecular docking studies have supported these findings, suggesting that modifications can lead to stronger interactions with target enzymes. mdpi.comdntb.gov.ua
| Compound | Tyrosinase Inhibitory Activity (IC50, µM) |
|---|---|
| This compound | 77.47 |
| Phytyl benzoate | 34.73 |
| Phytyl 4-methoxybenzoate | 27.9 |
The synthesis of this compound-derived γ-butyrolactones has also been explored, and these derivatives have shown promising antiproliferative activity against various cancer cell lines, including leukemia, lung, and colon carcinoma. researchgate.netnih.gov These studies highlight the potential for structural modifications to yield compounds with potent cytotoxic effects. researchgate.netnih.gov
The rational design process often involves considering the desired biological activity and then designing derivatives with specific functional groups or structural features that are predicted to enhance that activity. acs.orgrsc.orgresearchgate.net This is often coupled with in silico studies, such as molecular docking, to predict the binding affinity and interaction of the synthesized compounds with their biological targets. mdpi.comdntb.gov.ua
Integration into Multidisciplinary Therapeutic Strategies
The potential of this compound and its derivatives is increasingly being explored within multidisciplinary therapeutic strategies, particularly in areas like cancer treatment and combating drug resistance. This involves combining this compound with conventional therapies or other bioactive compounds to achieve synergistic effects and improve treatment outcomes. researchgate.neteurekaselect.comresearchgate.net
In cancer research, the integration of phytochemicals like this compound into treatment regimens is gaining attention as a way to enhance the efficacy of chemotherapy drugs and potentially overcome resistance mechanisms. researchgate.netnih.gov Studies have shown that combining this compound with docetaxel, a common chemotherapy drug, can lead to an additive inhibitory effect on breast cancer cell proliferation and downregulate cancer stem cell markers. researchgate.net This suggests that this compound could be used as an adjuvant therapy to improve the effectiveness of existing cancer treatments.
The ability of this compound to modulate P-gp expression also positions it as a potential component in strategies to combat multidrug resistance in various diseases, including infectious diseases and cancer. researchgate.netnih.gov By interfering with drug efflux pumps, this compound might help restore the sensitivity of resistant cells to therapeutic agents. researchgate.netnih.gov
Multidisciplinary approaches also involve combining different types of therapies or integrating insights from various fields, such as molecular biology, pharmacology, and materials science, to develop more effective treatment modalities. nih.govfrontiersin.org For this compound, this could involve developing novel delivery systems to improve its bioavailability or targeting its delivery to specific tissues or cells.
Advancements in Analytical Detection and Quantification Methodologies
Accurate and sensitive analytical methods are crucial for the detection, identification, and quantification of this compound in various matrices, including biological samples, plant extracts, and synthesized derivatives. Recent advancements in analytical techniques, particularly in chromatography coupled with mass spectrometry, have significantly improved the ability to analyze this compound and its metabolites. researchgate.netmdpi.comnih.govnih.govsemanticscholar.orgresearchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used techniques for the analysis of this compound. researchgate.netnih.govnih.govnih.gov These hyphenated techniques offer high sensitivity, selectivity, and the ability to analyze complex mixtures. researchgate.netnih.govnih.gov LC-MS, in particular, has seen significant advancements with the development of high-resolution hybrid instruments and ultra-high-performance LC, enabling the identification and quantification of natural products at trace concentrations. researchgate.net
Specific applications of these techniques include the detection and quantification of this compound and its degradation products, such as phytenal, in plants to understand its metabolism. nih.govnih.gov Highly sensitive GC-MS and LC-MS methods have been developed for this purpose. nih.govnih.gov
Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also employed for the analysis of this compound, often coupled with detectors like UV-Vis or mass spectrometry. researchgate.netscispace.com These methods are valuable for both qualitative and quantitative analysis of this compound in different samples. researchgate.netscispace.com
The continuous development of more sensitive, precise, and rapid analytical approaches is essential for supporting research into this compound's biological activities, metabolism, and the development of this compound-based products and therapies. mdpi.com
Q & A
Q. What validated analytical methods are recommended for quantifying phytol in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) in single-ion monitoring (SIM) mode is widely used, with molecular ion m/z 297 as the quantitative target. Validation includes assessing repeatability (e.g., 10 replicate injections of a 250 ppm this compound standard) and reproducibility (inter-day testing, n = 3). Statistical analysis (mean ± SD, Kruskal-Wallis tests) ensures robustness .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Standardize extraction parameters (solvent polarity, temperature, and duration) and validate via triplicate experiments. For chromatographic analysis, maintain consistent conditions: emission current (70 μA), pull-up delay (100 ms), and monitoring window (4.0–36.0 min). Report mean ± SD for transparency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a skin/eye irritant (GHS Category 2/2A) and may cause organ toxicity (Category 3). Use PPE: nitrile gloves, chemical goggles, and fume hoods. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for this compound across cell lines be systematically addressed?
this compound’s IC50 varies significantly (e.g., 8.79 μM in MCF-7 vs. 124.84 μM in MRC-5 fibroblasts). To resolve discrepancies:
Q. What mechanistic insights explain this compound’s role in plant lipid metabolism?
this compound, derived from chlorophyll degradation, is phosphorylated by VTE5/VTE6 enzymes to form phytyl-PP, a precursor for vitamin E (tocopherols) and plastoquinone. Key steps:
Q. How can researchers optimize this compound’s antimicrobial activity against drug-resistant strains?
this compound shows activity against Mycobacterium tuberculosis and Staphylococcus aureus. To enhance efficacy:
- Test synergies with existing antibiotics (checkerboard assays).
- Modify this compound’s structure (e.g., esterification) to improve membrane permeability.
- Use lipid nanoparticle encapsulation for targeted delivery .
Methodological Guidance for Experimental Design
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response effects?
Q. How should researchers address this compound’s instability during long-term storage?
Store this compound in amber vials under inert gas (N2) at −20°C. Monitor degradation via periodic GC-MS analysis (e.g., detect oxidation products like phytenal) .
Data Contradiction Analysis Framework
Q. Why do this compound’s antioxidant and pro-oxidant effects vary across studies?
Context-dependent behavior arises from:
- Concentration thresholds: Antioxidant at low doses (scavenges ROS) vs. pro-oxidant at high doses (induces lipid peroxidation).
- Cell type-specific redox balances (e.g., glutathione levels in cancer vs. normal cells).
- Experimental models (in vitro vs. in vivo oxidative stress markers) .
Tables of Key Findings
Table 1. Cytotoxicity of this compound in Human Cell Lines (MTT Assay)
| Cell Line | Type | IC50 (μM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 8.79 ± 0.41 |
| PC-3 | Prostate adenocarcinoma | 77.85 ± 1.93 |
| MRC-5 | Lung fibroblast (normal) | 124.84 ± 1.59 |
| Data from Pejin et al. (2014), mean ± SD . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
